2-(Trifluoromethyl)-D-phenylalanine
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Synthesis Analysis
A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
Physical And Chemical Properties Analysis
Trifluoromethyl iodide is a chemical compound with a molecular weight of 195.91 g/mol. It is a colorless and odorless gas at room temperature. Trifluoromethyl iodide has a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F). Its physical state is that of a gas, and it has a vapor pressure of 78.4 psia at 25°C (77°F) .
Scientific Research Applications
Protein Labeling and Structure Studies : 2-(Trifluoromethyl)-D-phenylalanine is used for site-specific labeling of proteins, facilitating their functional investigations. Its incorporation into proteins can be used as a sensitive probe for studying protein folding and unfolding through 19F NMR spectroscopy, enhancing our understanding of protein structure and dynamics (Wang et al., 2013). Additionally, it aids in characterizing protein structure and reactivity, particularly in enzymes, as demonstrated by Jackson et al., who utilized 19F NMR for monitoring conformational changes in proteins (Jackson et al., 2007).
Biosynthesis and Metabolic Studies : Phenylalanine, including its derivatives, plays a central role in primary and secondary metabolism in plants. Pascual et al. reviewed the biosynthesis and metabolic utilization of phenylalanine in conifer trees, which is crucial for understanding carbon channeling and nitrogen recycling mechanisms in plant growth and development (Pascual et al., 2016).
Materials Science Applications : Phenylalanine derivatives, such as this compound, have been used in the design and synthesis of low-molecular-weight gelators. These gelators can form supramolecular gels with applications ranging from drug delivery to environmental cleanup, as highlighted by Das et al. (Das et al., 2017).
Electrochemical Applications : Phenylalanine derivatives are also significant in electroanalysis. Dinu and Apetrei provided an overview of electrochemical sensors and biosensors used for detecting phenylalanine, indicating the importance of these compounds in monitoring health conditions such as phenylketonuria (Dinu & Apetrei, 2020).
Enantioselective Recognition : A study by Zhang et al. demonstrated the use of a chiral fluorescent sensor based on H8-BINOL for high enantioselective recognition of D- and L-phenylalanine, which can be crucial for differentiating optical isomers in pharmaceuticals (Zhang et al., 2022).
Genetic Studies and Biotechnology Development : Baldini et al. explored the genetic aspects of phenylalanine through the mischarging of Escherichia coli tRNAPhe with a phenylalanine analogue, contributing to the understanding of protein synthesis and genetic manipulation (Baldini et al., 1988).
Mechanism of Action
Target of Action
It’s known that trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities
Mode of Action
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 2-(Trifluoromethyl)-D-phenylalanine could play a significant role in its interaction with its targets.
Biochemical Pathways
It’s known that fluorinated drugs can significantly affect pharmaceutical growth . More research is needed to elucidate the specific biochemical pathways influenced by this compound.
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, showed that the modification of the imidazole moiety with a trifluoromethyl group resulted in faster kinetics for tracer uptake . This suggests that this compound might also exhibit similar pharmacokinetic properties.
Result of Action
It’s known that fluorinated drugs can exhibit various pharmacological activities . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in this compound could play a significant role in its interaction with environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABLDGLYOGEHY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426491 | |
Record name | 2-(Trifluoromethyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130930-49-3 | |
Record name | 2-(Trifluoromethyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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